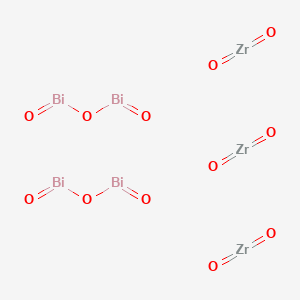
Bismuth zirconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth zirconate is a compound with the chemical formula 2Bi2O3·3ZrO2. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound is part of the broader family of bismuth-based materials, which are often explored for their ferroelectric, piezoelectric, and catalytic properties .
準備方法
Synthetic Routes and Reaction Conditions: Bismuth zirconate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing bismuth oxide (Bi2O3) and zirconium oxide (ZrO2) powders, followed by calcination at high temperatures to form the desired compound. The reaction typically occurs at temperatures ranging from 800°C to 1200°C .
Industrial Production Methods: In industrial settings, this compound is often produced using a streamlined hydrothermal synthesis process. This method involves the use of zircon minerals as a precursor, which are then subjected to hydrothermal conditions to form this compound. This approach is advantageous due to its efficiency and ability to produce high-purity materials .
化学反応の分析
Types of Reactions: Bismuth zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of bismuth and zirconium atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or sulfuric acid (H2SO4).
Reduction: Reduction reactions often involve the use of reducing agents like hydrogen gas (H2) or carbon monoxide (CO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of bismuth oxide and zirconium oxide, while reduction can produce metallic bismuth and zirconium .
科学的研究の応用
Bismuth zirconate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound is explored for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: this compound is used in the production of ceramics, electronic components, and as a material for radiation shielding
作用機序
The mechanism by which bismuth zirconate exerts its effects is complex and involves multiple pathways. In catalytic applications, the compound’s activity is often attributed to the presence of bismuth and zirconium atoms, which can facilitate electron transfer and promote various chemical reactions. In biological systems, this compound can interact with cellular components, leading to antimicrobial effects and potential therapeutic benefits .
類似化合物との比較
Bismuth zirconate can be compared with other similar compounds, such as bismuth sodium titanate and bismuth magnesium zirconate. These compounds share some properties with this compound but also have unique characteristics:
Bismuth Sodium Titanate: Known for its excellent ferroelectric properties and high Curie temperature, making it suitable for applications in sensors and actuators.
Bismuth Magnesium Zirconate: Exhibits strong piezoelectric properties and is used in various electronic applications.
This compound stands out due to its unique combination of ferroelectric, piezoelectric, and catalytic properties, making it a versatile material for a wide range of applications.
特性
分子式 |
Bi4O12Zr3 |
|---|---|
分子量 |
1301.59 g/mol |
IUPAC名 |
dioxozirconium;oxo(oxobismuthanyloxy)bismuthane |
InChI |
InChI=1S/4Bi.12O.3Zr |
InChIキー |
AQFDPEFKMHFBMS-UHFFFAOYSA-N |
正規SMILES |
O=[Zr]=O.O=[Zr]=O.O=[Zr]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


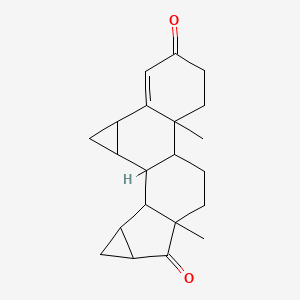
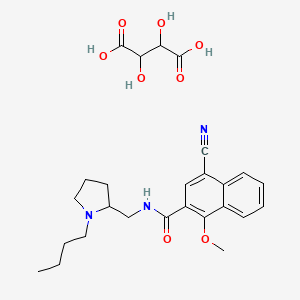
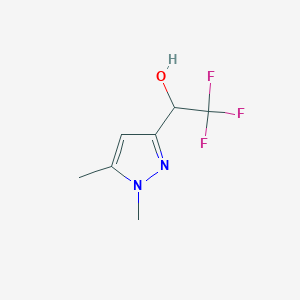
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)

![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
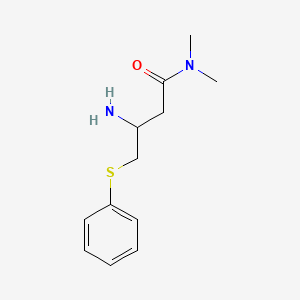
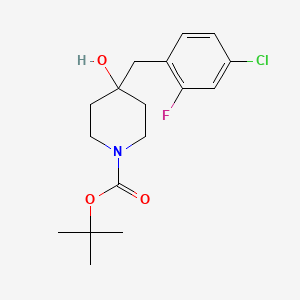
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
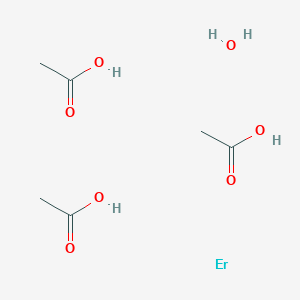
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
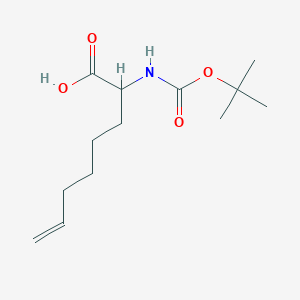
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)

